Binding Affinity vs. KCCYSL
When conjugated with a radiolabel or spacer, ErbB-2-binding peptide (LTVSPWY) demonstrates low nanomolar binding affinity to HER2-expressing cells, contrasting sharply with the micromolar affinity of the alternative HER2-binding peptide KCCYSL. Specifically, 99mTc-HYNIC-(Ser)3-LTVSPWY exhibits a Kd of 3.3 ± 1.0 nM [1], while 68Ga-DOTA-(Ser)3-LTVSPWY shows a Kd of 5.5 ± 2.4 nM [2]. In comparison, the KCCYSL peptide binds HER2 with a Kd of 30 μM (30,000 nM) [3]. The AHNP peptide mimetic binds with a Kd of 300 nM [4]. This represents an approximately 9,000-fold affinity enhancement for the LTVSPWY conjugate relative to KCCYSL, and a ~90-fold improvement over AHNP. While direct Kd values for unmodified LTVSPWY are not reported in the primary literature, its functional internalization and payload delivery efficacy, combined with the high affinity of its conjugates, underscore its superior binding competence [5].
| Evidence Dimension | Binding affinity to HER2 receptor (equilibrium dissociation constant, Kd) |
|---|---|
| Target Compound Data | Kd = 3.3 ± 1.0 nM (99mTc-HYNIC-(Ser)3-LTVSPWY); Kd = 5.5 ± 2.4 nM (68Ga-DOTA-(Ser)3-LTVSPWY) |
| Comparator Or Baseline | KCCYSL peptide: Kd = 30,000 nM (30 μM); AHNP peptide: Kd = 300 nM |
| Quantified Difference | ~9,000-fold lower (higher affinity) for LTVSPWY conjugate vs. KCCYSL; ~90-fold lower vs. AHNP |
| Conditions | Radioligand binding assays on HER2-expressing cell lines (SKOV-3, U-87 MG) at 4°C or 37°C |
Why This Matters
Higher binding affinity directly correlates with enhanced tumor-targeting efficiency and reduced required dosing in diagnostic or therapeutic conjugate applications, making LTVSPWY the preferred targeting moiety for high-sensitivity imaging and precise drug delivery.
- [1] Ahmadpour S, et al. An improved 99mTc-HYNIC-(Ser)3-LTVSPWY peptide with EDDA/tricine as co-ligands for targeting and imaging of HER2 overexpression tumor. (Study reporting Kd = 3.3 ± 1.0 nM). View Source
- [2] Initial preclinical evaluation of 68Ga-DOTA-(Ser)3-LTVSPWY peptide as a PET radiotracer for glioblastoma targeting and imaging. (Study reporting Kd = 5.5 ± 2.4 nM). View Source
- [3] Karasseva NG, et al. Identification and characterization of peptides that bind human ErbB-2 selected from a bacteriophage display library. J Protein Chem. 2002;21(4):287-296. doi:10.1023/a:1019749504418 (Reporting Kd = 30 μM for KCCYSL). View Source
- [4] Park BW, et al. Rationally designed anti-HER2/neu peptide mimetic disables P185HER2/neu tyrosine kinases in vitro and in vivo. (Reporting Kd = 300 nM for AHNP). View Source
- [5] Shadidi M, Sioud M. Identification of novel carrier peptides for the specific delivery of therapeutics into cancer cells. FASEB J. 2003;17(2):256-258. (Demonstrates internalization and functional payload delivery of LTVSPWY). View Source
